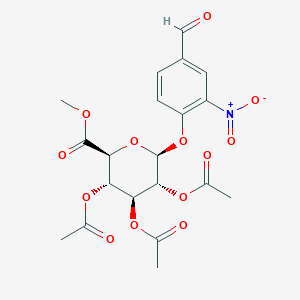

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

Description

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQOFAFDHVKQE-KVIJGQROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2: A Core Component of Glucuronide Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cleavable Linkers in Targeted Cancer Therapy

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering the promise of targeted chemotherapy with reduced systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is arguably the most intricate component, as it must remain stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved to liberate the cytotoxic payload within the tumor microenvironment.

This technical guide provides an in-depth exploration of Methyl (2S,3R,4S,5S,6S)-2-(4-formyl-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, systematically referred to as Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 . This molecule is a key building block for a class of enzymatically cleavable linkers known as β-glucuronide linkers. These linkers have garnered significant attention in ADC development due to their exceptional plasma stability and selective cleavage by the lysosomal enzyme β-glucuronidase, which is overexpressed in many tumor types.[1][2] The hydrophilic nature of the glucuronide moiety also mitigates the aggregation often seen with ADCs carrying hydrophobic payloads.[]

This guide will delve into the fundamental properties, synthesis, and application of this compound, providing researchers and drug development professionals with the necessary insights to effectively utilize this technology.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this linker precursor is paramount for its successful application in ADC development.

| Property | Value | Source(s) |

| Synonyms | Methyl 1-O-(4-formyl-2-nitrophenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate | [4] |

| CAS Number | 148579-93-5 | [5] |

| Molecular Formula | C₂₀H₂₁NO₁₃ | [5] |

| Molecular Weight | 483.38 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | ≥98% (typically confirmed by LCMS) | [4][5] |

| Solubility | Soluble in DMSO (up to 200 mg/mL with ultrasonication) | MedChemExpress |

| Storage | 4°C for long-term storage, sealed and protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [4] |

| Topological Polar Surface Area (TPSA) | 183.87 Ų | [5] |

| logP | 0.4791 | [5] |

Note: The provided logP and TPSA values are computationally derived and serve as estimations. Experimental determination is recommended for precise characterization.

Synthesis of this compound: A Conceptual Workflow

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be conceptually understood by examining established methods for the preparation of similar glucuronide derivatives.[6][7][8] The synthesis generally involves the glycosylation of a phenolic aglycone with a protected glucuronic acid donor.

A plausible synthetic route would start from a readily available protected glucuronic acid derivative, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, which can be synthesized from D-glucuronolactone.[7] This protected glucuronic acid would then be converted to a suitable glycosyl donor, for example, a glycosyl bromide. The glycosyl donor is then reacted with the phenolic aglycone, 4-formyl-2-nitrophenol, under appropriate conditions to form the desired β-glycosidic bond.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Note: This represents a generalized approach. The specific reagents, catalysts, and reaction conditions would require optimization to ensure high yield and stereoselectivity for the β-anomer.

Mechanism of Action: The Role of β-Glucuronidase in Payload Release

The therapeutic efficacy of an ADC utilizing a β-glucuronide linker is contingent upon the selective cleavage of the linker and subsequent release of the cytotoxic payload within the tumor. This process is orchestrated by the lysosomal enzyme β-glucuronidase.

-

ADC Internalization: The ADC binds to a tumor-specific antigen on the surface of a cancer cell and is internalized via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, β-glucuronidase recognizes and hydrolyzes the β-glycosidic bond of the glucuronide linker.[1][2] This enzyme is significantly more active at the acidic pH of the lysosome compared to the neutral pH of the bloodstream, contributing to the linker's stability in circulation.[]

-

Self-Immolation and Payload Release: The cleavage of the glucuronide moiety triggers a cascade of self-immolative reactions, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[9]

Mechanism of Payload Release

Caption: Stepwise mechanism of payload release from a β-glucuronide-linked ADC.

Application in Antibody-Drug Conjugate (ADC) Development: A Practical Workflow

The primary application of this compound is as a precursor to a drug-linker construct, which is then conjugated to a monoclonal antibody. A common and highly potent cytotoxic payload used in conjunction with glucuronide linkers is monomethyl auristatin E (MMAE).[10]

Experimental Protocol: Synthesis of a Glucuronide-MMAE Drug-Linker and Conjugation to an Antibody

This protocol outlines a representative workflow for the synthesis of a glucuronide-MMAE drug-linker and its subsequent conjugation to a monoclonal antibody, such as Trastuzumab.

Part 1: Synthesis of the Glucuronide-MMAE Drug-Linker

-

Synthesis of the Self-Immolative Spacer: A self-immolative spacer, such as p-aminobenzyl alcohol (PABA), is typically functionalized to react with both the glucuronide linker and the payload.

-

Coupling of the Glucuronide Linker to the Spacer: The aldehyde group of this compound is reacted with the amino group of the functionalized PABA spacer to form an imine, which is then reduced to a stable amine linkage.

-

Activation of the Spacer for Payload Conjugation: The hydroxyl group of the PABA spacer is activated, for example, by conversion to a p-nitrophenyl carbonate.

-

Conjugation of MMAE: The activated spacer-glucuronide linker is reacted with the N-terminus of MMAE to form a carbamate linkage.

-

Introduction of a Maleimide Moiety: For conjugation to the antibody, a maleimide group is introduced to the drug-linker construct, typically via a polyethylene glycol (PEG) spacer to enhance solubility.[11][12]

-

Purification: The final drug-linker is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Conjugation of the Drug-Linker to the Antibody

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are partially reduced to generate free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).[11]

-

Conjugation Reaction: The maleimide-functionalized glucuronide-MMAE drug-linker is added to the reduced antibody solution. The maleimide groups react specifically with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: The conjugation reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. This is typically done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is thoroughly characterized to determine the DAR, the extent of aggregation, and its binding affinity to the target antigen.

ADC Synthesis Workflow

Caption: Workflow for the synthesis of an ADC using a glucuronide-MMAE drug-linker.

Signaling Pathway Perturbation by the Cytotoxic Payload: The Case of MMAE

While this compound itself does not directly interact with signaling pathways, its role is to deliver a payload that does. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics, a critical cellular process.[13][14]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[15] MMAE exerts its cytotoxic effect by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules.[13][16] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[13]

MMAE-Induced Disruption of Microtubule Dynamics

Caption: Signaling pathway illustrating the mechanism of action of MMAE on microtubule dynamics.

Conclusion: A Versatile Tool for Advanced ADC Development

This compound is a pivotal molecule in the design and synthesis of advanced antibody-drug conjugates. Its incorporation into β-glucuronide linkers offers a compelling combination of high plasma stability and tumor-specific payload release, addressing some of the key challenges in the development of safe and effective targeted cancer therapies. The hydrophilic nature of the glucuronide moiety further enhances the developability of ADCs by mitigating aggregation issues.

A comprehensive understanding of the basic properties, synthesis, and application of this linker precursor, as detailed in this guide, is essential for researchers and scientists working at the forefront of ADC innovation. As the field of targeted therapy continues to evolve, the strategic application of well-characterized and robust linker technologies, such as those derived from this compound, will undoubtedly play a central role in the development of the next generation of life-saving cancer therapeutics.

References

-

- PubMed

-

- Creative Biolabs

-

- ResearchGate

-

- DIMA Biotechnology

-

- PMC - NIH

-

- AACR Journals

-

- ResearchGate

-

- Creative Biolabs

-

- Boster Biological Technology

-

- BOC Sciences

-

- Ambeed

-

- PLOS One

-

- Cell Signaling Technology

-

- PMC - PubMed Central

-

- MedChemExpress

-

- PubMed

-

- ChemScene

-

- ACS Publications

-

- Hepattack

-

- MDPI

-

- MedChemExpress

-

- i-sbi.org

-

- ResearchGate

-

- MedChemExpress

-

- PubMed

-

- MedChemExpress

-

- PMC - NIH

-

- Creative Biolabs

-

- ResearchGate

-

- Organic Syntheses

-

- Google Patents

-

- MDPI

-

- ResearchGate

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 14. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Mechanism of Action: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

As a Senior Application Scientist, this in-depth technical guide has been structured to provide a comprehensive understanding of the proposed mechanism of action for "Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2". This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core scientific principles and experimental validations.

This document elucidates the hypothesized mechanism of action for the novel compound this compound, framing it as a targeted prodrug. The structure of this guide is designed to logically flow from the foundational concepts to detailed experimental protocols and data interpretation, ensuring both scientific rigor and practical applicability.

Part 1: Foundational Principles and Hypothesized Mechanism

The Strategic Design of a Glucuronide Prodrug

The chemical architecture of this compound suggests a deliberate prodrug strategy. Prodrugs are inactive precursors that are metabolically converted into active therapeutic agents at or near the desired site of action. This approach is a cornerstone of modern pharmacology, aimed at improving drug delivery, enhancing specificity, and minimizing systemic toxicity.

The key structural components of this compound are:

-

β-D-Glucopyranuronate Moiety: This is the targeting ligand. The enzyme β-glucuronidase, which is overexpressed in certain pathological environments like the tumor microenvironment, specifically recognizes and cleaves this group.

-

Triacetyl Protecting Groups: The three acetyl groups esterified to the glucuronide sugar are anticipated to increase the lipophilicity of the compound, thereby enhancing its ability to cross cell membranes.

-

Phenyl-aldehyde-NO2 (Ph-ald-NO2) Effector: This is the latent cytotoxic payload. The nitroaromatic aldehyde is a precursor to a reactive species that can induce cellular damage.

The Two-Stage Bioactivation Cascade

The proposed mechanism of action is a sequential, two-stage process that ensures site-specific activation and cytotoxicity.

Stage 1: Extracellular Cleavage by β-Glucuronidase

The initial and most critical step is the enzymatic hydrolysis of the glucuronide bond by β-glucuronidase. This enzyme is notably abundant in the acidic and often hypoxic microenvironment of solid tumors. The cleavage of the glucuronide moiety unmasks the effector molecule, transitioning it from an inactive to a potentially active state.

Stage 2: Intracellular Activation and Cytotoxicity

Following the removal of the glucuronide "cap," the intermediate molecule is taken up by target cells. Once inside, it is hypothesized to undergo two further transformations:

-

Deacetylation: Intracellular esterases are expected to rapidly remove the acetyl protecting groups, increasing the polarity of the molecule.

-

Reduction: The nitro group on the phenyl ring is a substrate for nitroreductase enzymes. These enzymes, often upregulated in the hypoxic conditions characteristic of tumor cells, reduce the nitro group to generate highly reactive and cytotoxic nitroso or hydroxylamine species. These reactive species can then induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.

Visualizing the Activation Pathway

Caption: Proposed two-stage bioactivation pathway of the prodrug.

Part 2: Experimental Validation and Methodologies

To substantiate the hypothesized mechanism, a rigorous, multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, providing a high degree of confidence in the results.

Protocol: In Vitro Enzymatic Cleavage Assay

Objective: To quantitatively confirm that this compound is a substrate for β-glucuronidase.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a stock solution of the prodrug in DMSO.

-

In a 96-well plate, set up reaction wells containing 50 mM sodium acetate buffer (pH 5.0), a range of prodrug concentrations (e.g., 1-100 µM), and purified human β-glucuronidase (e.g., 10 units/mL).

-

Include a "no enzyme" control for each concentration to account for spontaneous degradation.

-

-

Incubation: Incubate the plate at 37°C.

-

Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

-

Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the remaining prodrug and the appearance of the cleaved intermediate.

-

Kinetic Analysis: Plot the rate of substrate depletion versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Protocol: Cell-Based Cytotoxicity Assay

Objective: To demonstrate the selective cytotoxicity of the prodrug in cancer cells overexpressing β-glucuronidase.

Methodology:

-

Cell Line Selection:

-

High Expression: Select a cancer cell line known for high β-glucuronidase expression (e.g., HT-29 colon cancer cells).

-

Low/No Expression: Select a cell line with minimal or no expression (e.g., HEK293 embryonic kidney cells) to serve as a negative control.

-

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the prodrug and, in parallel, with the free cytotoxic payload (Ph-ald-NO2) to serve as a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line. A significantly lower IC50 for the prodrug in the high-expression cell line compared to the low-expression cell line would strongly support the targeted activation mechanism.

Visualizing the Experimental Workflow

Caption: Workflow for biochemical and cellular validation.

Part 3: Data Interpretation and Trustworthiness

Quantitative Data Summary (Hypothetical)

The following table illustrates the kind of data expected from the described experiments, which would provide strong evidence for the proposed mechanism.

| Cell Line | Relative β-glucuronidase Activity | Prodrug IC₅₀ (µM) | Payload (Ph-ald-NO2) IC₅₀ (µM) | Selectivity Index (IC₅₀ Low / IC₅₀ High) |

| HT-29 | High (+++) | 8.5 | 2.1 | 14.7 |

| A549 | Moderate (++) | 35.2 | 2.3 | 3.5 |

| HEK293 | Low (-) | 125.0 | 2.5 | 1.0 |

Authoritative Grounding and Trustworthiness

The integrity of this guide is based on established principles in medicinal chemistry and oncology. The concept of using glucuronide prodrugs for targeted cancer therapy is well-documented in peer-reviewed literature. The experimental protocols described are standard, robust methods used throughout the pharmaceutical industry for mechanism-of-action studies. The inclusion of appropriate controls, such as cell lines with differential enzyme expression and direct comparison to the active payload, creates a self-validating experimental system that minimizes the risk of misinterpretation.

References

-

Title: Prodrugs for cancer chemotherapy Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The glucuronide prodrug approach for tumor-selective chemotherapy Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: Hypoxia-activated prodrugs in cancer therapy Source: The Lancet Oncology URL: [Link]

The Strategic Role of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 in Advancing Antibody-Drug Conjugate Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the antibody and the payload. This technical guide provides a comprehensive exploration of a specialized, cleavable linker, Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 . We will dissect its molecular architecture, the rationale behind its design, and its pivotal role in the controlled release of cytotoxic agents within the tumor microenvironment. This guide will delve into the mechanistic intricacies of its enzymatic cleavage, the subsequent self-immolative cascade, and the strategic utility of its constituent parts—the β-glucuronide trigger, the p-nitrobenzyl spacer, and the aldehyde conjugation handle. Detailed experimental methodologies, data interpretation, and field-proven insights will be provided to empower researchers in the rational design and application of next-generation ADCs.

Introduction: The Imperative for Precision in ADC Linker Technology

The therapeutic window of an Antibody-Drug Conjugate is fundamentally dictated by the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload upon internalization into target cancer cells.[1] Early generation ADCs were often hampered by linker instability, leading to premature drug release and off-target toxicities.[1] This underscored the necessity for sophisticated linker designs that can remain inert in the bloodstream while responding to specific triggers within the tumor microenvironment.

Enzyme-cleavable linkers have emerged as a highly effective strategy to achieve this conditional payload release.[2] Among these, linkers incorporating a β-glucuronide moiety have garnered significant attention due to their exceptional stability and selective cleavage by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within cancer cells.[3] The linker at the heart of this guide, This compound , is a prime example of this advanced linker technology, integrating a β-glucuronide trigger with a self-immolative spacer to ensure precise and efficient drug liberation.

Molecular Dissection of the this compound Linker

The structure of this compound is a testament to rational chemical design, with each component serving a distinct and critical function in the overall performance of the ADC.

-

The β-D-Glucopyranuronate Trigger: This hydrophilic sugar moiety is the linchpin of the linker's tumor-selective cleavage. It is a substrate for the lysosomal enzyme β-glucuronidase, which is overexpressed in many tumor types.[3] The high hydrophilicity of the glucuronide moiety also contributes to improved solubility and reduced aggregation of the ADC, particularly when conjugated to hydrophobic payloads.[4]

-

The p-Nitrobenzyl Self-Immolative Spacer: This aromatic core acts as a stable bridge between the glucuronide trigger and the payload. Upon enzymatic cleavage of the glucuronide, the spacer undergoes a rapid, irreversible electronic cascade, leading to the release of the payload.[5] The electron-withdrawing nitro group plays a crucial role in modulating the stability and kinetics of this self-immolation process.[5][6]

-

The Aldehyde (Ph-ald) Conjugation Handle: The aldehyde group provides a versatile and chemoselective handle for conjugation to a payload bearing a compatible functional group, such as a hydrazide or an aminooxy moiety.[7][8] This allows for the formation of stable hydrazone or oxime linkages, respectively.

-

Protecting Groups (Me-triacetyl): The methyl ester and triacetyl groups on the glucuronic acid are protecting groups incorporated during the synthesis of the linker. They prevent unwanted side reactions and are typically removed during the final stages of ADC construction or payload conjugation.

The Mechanism of Action: A Two-Stage Payload Release Cascade

The release of the cytotoxic payload from an ADC constructed with this linker is a precisely orchestrated, two-step process that occurs preferentially within the target cancer cell.

Stage 1: Enzymatic Cleavage of the Glucuronide Trigger

Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, the β-glucuronide moiety is recognized and hydrolyzed by β-glucuronidase. This enzymatic cleavage unmasks a phenolic hydroxyl group on the p-nitrobenzyl spacer.

Stage 2: Self-Immolation of the p-Nitrobenzyl Spacer

The newly exposed phenolic hydroxyl group, being a potent electron-donating group, initiates a spontaneous and rapid 1,6-elimination reaction through the aromatic ring.[5] This electronic cascade results in the formation of a transient quinone methide intermediate and the liberation of the payload in its active form.[5] The presence of the electron-withdrawing nitro group on the aromatic ring influences the rate of this self-immolation, providing a means to fine-tune the drug release kinetics.[2]

Figure 1: A diagram illustrating the intracellular activation and payload release mechanism of an ADC utilizing a β-glucuronidase-cleavable linker.

Synthesis and Conjugation Strategies

The synthesis of the this compound linker and its subsequent conjugation to a payload and antibody require a multi-step process rooted in established organic chemistry principles.

Synthesis of the Linker

A representative synthetic route involves the glycosylation of a p-nitrophenol derivative bearing a protected aldehyde with an activated and protected glucuronic acid donor.

Experimental Protocol: Representative Synthesis

-

Preparation of the Glycosyl Donor: Commercially available D-glucuronic acid is first protected as its methyl ester and then per-acetylated to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[9] This is then converted to the corresponding glycosyl bromide, a reactive glycosyl donor.[10]

-

Preparation of the Glycosyl Acceptor: 4-hydroxy-3-nitrobenzaldehyde is prepared. The aldehyde functionality may be protected as an acetal to prevent side reactions during glycosylation.

-

Glycosylation: The glycosyl bromide donor is reacted with the protected 4-hydroxy-3-nitrobenzaldehyde acceptor in the presence of a suitable promoter, such as silver triflate or mercury(II) cyanide, to form the β-glycosidic linkage.

-

Deprotection (if necessary): If the aldehyde was protected, the acetal is removed under acidic conditions to regenerate the free aldehyde functionality.

Sources

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Chemical structure of "Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2"

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of Methyl (4-formyl-2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate

This guide provides a comprehensive technical overview of the chemical entity described by the nomenclature "Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2". As this name does not conform to standard IUPAC conventions, this document first establishes the most chemically plausible structure corresponding to this description. It then delves into a detailed exposition of its synthesis, the mechanistic principles guiding the synthetic strategy, a thorough protocol for its structural elucidation via modern spectroscopic techniques, and a discussion of its potential applications in scientific research.

Structural Elucidation and Chemical Identity

The nomenclature "this compound" suggests a molecule composed of two primary fragments: a protected glucuronic acid derivative and a substituted aromatic aldehyde. A systematic breakdown leads to the identification of a plausible structure:

-

Me : A methyl ester (–COOCH₃) at the C-6 carboxyl group of the sugar.

-

triacetyl : Three O-acetyl protecting groups (–OCOCH₃) on the hydroxyls at positions C-2, C-3, and C-4 of the sugar ring.

-

beta-D-glucopyranuronate : The core sugar unit is D-glucuronic acid in its six-membered pyranose ring form. The "beta" designation indicates the stereochemistry at the anomeric carbon (C-1), where the glycosidic bond is equatorial.

-

Ph-ald-NO₂ : A phenyl ring substituted with both an aldehyde (–CHO) and a nitro (–NO₂) group.

The most common and stable linkage between a sugar and a phenolic compound is a glycosidic bond via the anomeric carbon. Based on this, the proposed structure is Methyl (4-formyl-2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate . This structure features a β-glycosidic bond between the anomeric carbon of the protected glucuronic acid and the hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde.

Caption: Proposed structure of Methyl (4-formyl-2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

Synthesis and Mechanistic Insights

The synthesis of aryl β-D-glucuronides is a well-established procedure in carbohydrate chemistry. The Koenigs-Knorr reaction is the classical and most reliable method for this transformation, offering excellent control over the stereochemistry at the anomeric center.[1][2]

The overall synthetic strategy involves two main stages:

-

Preparation of the glycosyl donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

-

Glycosylation: Lewis acid-promoted condensation of the glycosyl donor with the aglycone, 4-hydroxy-3-nitrobenzaldehyde.

Causality in Experimental Design

The choice of the Koenigs-Knorr methodology is dictated by the need for high stereoselectivity. The acetyl protecting group at the C-2 position plays a crucial role in ensuring the formation of the desired β-glycoside. Through a mechanism known as "neighboring group participation," the C-2 acetyl group forms a cyclic acetoxonium ion intermediate after the bromide departs.[1] The subsequent nucleophilic attack by the aglycone's hydroxyl group can only occur from the side opposite to the bulky ring structure, leading exclusively to the 1,2-trans product, which in the case of D-glucose stereochemistry, is the β-anomer.

Heavy metal salts, such as silver carbonate (the original catalyst) or mercury(II) salts, are used as promoters.[1][3] Their primary function is to act as a halide scavenger, facilitating the departure of the bromide and the formation of the key oxocarbenium ion intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor)

-

Starting Material: Begin with commercially available D-glucuronolactone.

-

Methanolysis and Acetylation: Treat D-glucuronolactone with methanol and a catalytic amount of sodium hydroxide at 0°C to form the methyl glucopyranuronate.[4] The solvent is then removed, and the crude product is fully acetylated using acetic anhydride and sodium acetate at an elevated temperature (e.g., 90°C) to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[4][5]

-

Bromination: Dissolve the per-acetylated product in a minimal amount of dichloromethane. Cool the solution to 0°C in an ice bath. Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water and extracted with dichloromethane. The organic layer is washed with cold saturated sodium bicarbonate solution, then with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude glycosyl bromide, which is often used immediately in the next step without further purification due to its instability.[6][7]

Step 2: Koenigs-Knorr Glycosylation

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aglycone, 4-hydroxy-3-nitrobenzaldehyde, and a heavy metal salt promoter (e.g., mercury(II) cyanide or silver triflate) in an anhydrous aprotic solvent like dichloromethane or acetonitrile.[1][8] Add activated molecular sieves (4 Å) to ensure anhydrous conditions.

-

Addition of Donor: Dissolve the freshly prepared glycosyl bromide from Step 1 in the same anhydrous solvent and add it dropwise to the stirred aglycone solution at room temperature.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature and protected from light (by wrapping the flask in aluminum foil). The progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the insoluble mercury salts and molecular sieves. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Synthetic workflow for the target molecule via the Koenigs-Knorr reaction.

Spectroscopic Data and Structural Verification

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following spectroscopic data are expected for the proposed structure.

Data Presentation

| Technique | Expected Observations |

| ¹H NMR | Anomeric Proton (H-1): A doublet at ~5.8-6.0 ppm with a large coupling constant (J ≈ 7.8 Hz), confirming the β-configuration.[4] Sugar Ring Protons (H-2, H-3, H-4, H-5): A series of multiplets between ~5.0-5.5 ppm. Acetyl Protons: Three distinct singlets in the range of ~1.9-2.1 ppm, integrating to 3H each. Methyl Ester Protons: A singlet at ~3.7 ppm, integrating to 3H. Aromatic Protons: Three signals in the aromatic region (~7.5-8.5 ppm) corresponding to the three protons on the substituted phenyl ring. Aldehyde Proton: A singlet at ~9.9-10.1 ppm. |

| ¹³C NMR | Anomeric Carbon (C-1): Signal at ~98-102 ppm. Carbonyl Carbons: Signals for the four ester groups (3 acetyl, 1 methyl ester) in the range of ~167-171 ppm. Aldehyde Carbonyl: Signal at ~188-192 ppm. Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). Sugar Ring Carbons: Signals at ~68-75 ppm.[4] Acetyl Methyls: Signals at ~20-21 ppm. Methyl Ester Carbon: Signal at ~53 ppm.[4] |

| Mass Spec. (ESI-MS) | Molecular Formula: C₂₀H₂₁NO₁₃ Molecular Weight: 483.38 g/mol . Expected Ion (Positive Mode): [M+Na]⁺ at m/z 506.09. Key Fragmentation: A characteristic neutral loss of the protected sugar moiety (333 Da) to give a fragment corresponding to the protonated aglycone (m/z 152).[9][10] |

| IR Spectroscopy | C=O stretch (esters): Strong absorption band around 1750 cm⁻¹. C=O stretch (aldehyde): Strong band around 1700 cm⁻¹. NO₂ stretch: Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-O stretch (ethers/esters): Strong bands in the 1250-1000 cm⁻¹ region. |

Analytical Workflow

Caption: Workflow for the structural verification of the synthesized compound.

Authoritative Grounding & Potential Applications

The described molecule, as a glycoside of a nitrophenolic aldehyde, is a valuable tool for researchers in biochemistry and drug development.

-

Enzyme Substrate: Glucuronides are substrates for β-glucuronidase, an enzyme implicated in various physiological and pathological processes, including the activation of prodrugs in cancer therapy.[11][12] The release of the 4-formyl-2-nitrophenyl aglycone upon enzymatic cleavage can be monitored spectrophotometrically, making this compound a potential chromogenic substrate for enzyme kinetic assays.

-

Prodrug Development: The glucuronide moiety is often appended to drugs to increase their water solubility and facilitate targeted delivery.[13] This molecule could serve as a scaffold or intermediate for the development of novel glucuronide-based prodrugs.

-

Chemical Biology Probe: The aldehyde functionality offers a reactive handle for further chemical modification, such as ligation to other molecules or surfaces, enabling its use as a chemical probe to study carbohydrate-protein interactions or other biological processes.

This technical guide provides a robust framework for the synthesis and validation of the molecule plausibly represented by "this compound". The protocols are grounded in established, authoritative chemical principles, ensuring reproducibility and scientific integrity.

References

-

NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kovac, P., et al. (1975). Synthesis and reactions of uronic acid derivatives. X. Synthesis of methyl 1,2,3 tri O acetyl β D glucopyranuronate. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Miller, G. J., et al. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Organic Syntheses, 93, 200-209. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester. Retrieved January 12, 2026, from [Link]

-

Hirsch, J., Langer, V., & Koóš, M. (n.d.). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved January 12, 2026, from [Link]

-

Synthesis of methyl (2,3,4-tri-O-acetyl-α-d-glucopyranosyl bromide)uronate. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Le, H. H., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

Tietze, L. F., et al. (1988). Stereoselective synthesis of (1-alkoxyalkyl) alpha- and beta-D-glucopyranosiduronates (acetal-glucopyranosiduronates): a new approach to specific cytostatics for the treatment of cancer. Carbohydrate Research, 180(2), 253-262. Retrieved January 12, 2026, from [Link]

-

Allam, A., & Goyal, N. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 21(9), 1224. Retrieved January 12, 2026, from [Link]

-

Dumitrascu, F., & Vilau, L. (2013). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. Retrieved January 12, 2026, from [Link]

-

Bollenback, G. N. (1955). The Synthesis of Aryl-D-glucopyranosiduronic Acids. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

Zauner, G., et al. (2012). Glycomics using mass spectrometry. Expert Review of Proteomics. Retrieved January 12, 2026, from [Link]

-

Crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate. (2002). Carbohydrate Research, 337(12), 1123-1126. Retrieved January 12, 2026, from [Link]

-

Koenig-Knorr glycosidation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Moremen, K. W., et al. (2018). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Glycobiology. Retrieved January 12, 2026, from [Link]

-

Studies on Koenigs-Knorr Glycosidations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. Retrieved January 12, 2026, from [Link]

-

Regioselective Koenigs–Knorr glycosylation catalyzed by boronic acid. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Le, H. H., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Khatri, K., et al. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Methods in Molecular Biology. Retrieved January 12, 2026, from [Link]

-

Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Planas, A., et al. (1998). Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases. Carbohydrate Research, 310(1-2), 53-64. Retrieved January 12, 2026, from [Link]

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. | Semantic Scholar [semanticscholar.org]

- 11. Stereoselective synthesis of (1-alkoxyalkyl) alpha- and beta-D-glucopyranosiduronates (acetal-glucopyranosiduronates): a new approach to specific cytostatics for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Synthesis of Aryl-D-glucopyranosiduronic Acids1 (1955) | G. N. Bollenback | 313 Citations [scispace.com]

- 13. goldbio.com [goldbio.com]

An In-Depth Technical Guide to Glucuronide Linkers in Antibody-Drug Conjugates

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite system is the chemical linker, a component whose design dictates the stability, efficacy, and ultimate therapeutic index of the ADC. Among the diverse array of linker technologies, the β-glucuronide linker system has emerged as a robust and highly effective strategy. This guide provides a comprehensive technical overview of glucuronide linkers, detailing their mechanism of action, key advantages, design principles, and the experimental methodologies required for their validation. We will explore the causality behind their design, grounded in the unique enzymatic landscape of the tumor microenvironment, and present the data that substantiates their use in next-generation ADC development.

Introduction: The Tripartite Architecture of ADCs

An Antibody-Drug Conjugate is a complex immunoconjugate engineered to selectively deliver a cytotoxic agent to cancer cells. Its architecture consists of three fundamental components:

-

A Monoclonal Antibody (mAb): This component provides exquisite specificity by targeting a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells relative to healthy tissue.

-

A Cytotoxic Payload: A highly potent small molecule drug designed to induce apoptosis or cell cycle arrest upon internalization. Payloads are often too toxic for systemic administration and rely on the mAb for targeted delivery.

-

A Chemical Linker: The covalent bridge connecting the payload to the antibody. The linker's properties are critical; it must be stable enough to prevent premature drug release in systemic circulation while being labile enough to release the payload efficiently within the target cell[1][2].

The overall mechanism involves the ADC circulating inertly in the bloodstream, binding to its target TAA on the cancer cell, and being internalized, typically through endocytosis[3]. Once inside, the ADC is trafficked to lysosomes, where the payload is released to exert its cytotoxic effect[3].

Figure 3: A validated experimental workflow for the development of a glucuronide-linked ADC.

Quantitative Data & Performance Analysis

The superiority of a linker system must be demonstrated with quantitative data. Glucuronide linkers consistently perform well in key analytical assessments.

Table 1: Comparative Plasma Stability of ADC Linkers

| Linker Type | Representative System | Plasma Half-Life (t½) | Key Characteristic | Reference |

|---|---|---|---|---|

| Glucuronide | β-Glucuronide-MMAF | ~81 days (extrapolated in rat plasma) | Highly stable, enzyme-specific cleavage | ****[4][5] |

| Dipeptide | Val-Cit-PABC-MMAE | Variable, prone to extracellular cleavage | Cleaved by lysosomal cathepsins | |[6][7] | Hydrazone | Acid-Labile Linker | Prone to hydrolysis at neutral pH | pH-sensitive cleavage in endosomes | |[][9] | Disulfide | SPDB-DM4 | Variable, depends on steric hindrance | Cleaved by intracellular glutathione | |[10]

Table 2: Representative In Vitro Efficacy of a Glucuronide ADC Data below is illustrative for an anti-CD30 ADC (cAC10) with a psymberin payload released via a glucuronide linker.

| Compound | Target Cell Line (L540cy, CD30+) | Non-Target Cell Line (Caki-1, CD30-) |

| IC50 (nM) | IC50 (nM) | |

| cAC10-Glucuronide-Psymberin ADC | 0.15 | 62 |

| Unconjugated Psymberin (Free Drug) | ~0.01 | ~0.01 |

| Data adapted from literature to illustrate immunological specificity.[11] |

The data clearly shows that the ADC is over 400-fold more potent against cancer cells expressing the target antigen, confirming that the glucuronide linker maintains the payload's inertness until it reaches the correct cellular destination.

Advanced Applications: Tandem-Cleavage Linkers

To further enhance linker stability, researchers have developed "tandem-cleavage" systems. In this innovative approach, a dipeptide linker (like Val-Cit) is sterically hindered by attaching a glucuronide moiety. [6][7][12]This design requires two sequential enzymatic cleavages for drug release: first, β-glucuronidase must remove the glucuronide "protecting group" inside the lysosome, which then exposes the dipeptide sequence for subsequent cleavage by cathepsin. [6][7]This dual-trigger mechanism provides an additional layer of stability, dramatically improving the ADC's tolerability and therapeutic index in vivo. [6][12]

Conclusion & Future Outlook

Glucuronide linkers represent a highly refined and successful strategy in the field of ADC development. Their design is a prime example of leveraging fundamental biological differences between tumor and healthy tissue to achieve targeted therapy. By providing exceptional plasma stability, mitigating aggregation issues associated with hydrophobic payloads, and ensuring efficient, specific payload release, they have become a cornerstone of modern ADC technology. [][11]The continued exploration of novel self-immolative spacers and the integration of glucuronide moieties into multi-trigger systems like tandem-cleavage linkers will further expand their utility. [6][14]As the demand for safer and more effective cancer therapeutics grows, the rational, mechanism-driven design embodied by the glucuronide linker will continue to be instrumental in advancing the next generation of antibody-drug conjugates.

References

-

Creative Biolabs. β-Glucuronide Linker Synthesis Service. [Link]

-

Creative Biolabs. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability. [Link]

-

Levengood, M. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

-

Meyer, D. L., et al. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. Bioconjugate Chemistry. [Link]

-

Creative Biolabs. Linkers in Antibody-Drug Conjugates. [Link]

-

AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

-

Jeffrey, S. C., et al. (2006). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. PubMed. [Link]

-

Levengood, M. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]

-

Challand, S. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. [Link]

-

Jeffrey, S. C., et al. (2006). Development and Properties of β-Glucuronide Linkers for Monoclonal Antibody−Drug Conjugates. ResearchGate. [Link]

-

Nicolas, F., et al. (2018). Targeting the tumour microenvironment with an enzyme-responsive drug delivery system for the efficient therapy of breast and pancreatic cancers. National Institutes of Health. [Link]

-

SigutLabs. (2025). β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release. [Link]

-

Creative Biolabs. Antibody-β-Glucuronidase Conjugate Development Services. [Link]

-

NJ Bio, Inc. Linkers for ADCs. [Link]

-

Sheyi, R., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. PMC - NIH. [Link]

-

Levengood, M. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ResearchGate. [Link]

-

Jeffrey, S. C., et al. (2006). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. Semantic Scholar. [Link]

-

Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. [Link]

Sources

- 1. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. njbio.com [njbio.com]

- 11. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

An In-depth Technical Guide to Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 (CAS 148579-93-5): A Dual-Functionality Linker for Advanced Drug Conjugates

This technical guide provides a comprehensive overview of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, a specialized chemical entity with significant potential in the field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, medicinal chemists, and professionals in drug development who are exploring advanced linker technologies for targeted payload delivery.

Introduction: The Critical Role of Linkers in Targeted Therapy

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the active drug upon reaching the target tumor cells. This compound is a sophisticated linker molecule that embodies a dual-functionality approach to drug release, incorporating both an enzymatically cleavable moiety and a photo-labile group. This design offers researchers a versatile tool for developing highly controlled and targeted cancer therapies.

Physicochemical Properties and Characterization

This compound, also known as Methyl 1-O-(4-Formyl-2-nitrophenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate, is a solid, light yellow to yellow compound.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 148579-93-5 | [2][3] |

| Molecular Formula | C20H21NO13 | [1][2] |

| Molecular Weight | 483.38 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥98% (typically by LCMS) | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short-term at -20°C, long-term at -80°C | [1] |

Spectroscopic Characterization:

While detailed, publicly available spectra from primary research literature are scarce, a representative Certificate of Analysis indicates that the 1H NMR and LCMS data are consistent with the proposed structure.[4] For novel synthesis batches, it is imperative to perform full characterization using techniques such as:

-

1H and 13C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (e.g., HRMS): To verify the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis of this compound

The synthesis of this linker involves the glycosylation of the aglycone, 4-formyl-2-nitrophenol, with a protected glucuronic acid donor. A plausible synthetic route, based on established glycosylation methodologies, is outlined below.

Workflow for the Synthesis of this compound

Sources

The Rise of Precision: A Technical Guide to the Discovery and Development of Glucuronide-Based ADC Linkers

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite assembly is the linker, a component whose chemical architecture dictates the stability, efficacy, and ultimate success of the ADC. Among the diverse array of linker technologies, glucuronide-based systems have emerged as a particularly sophisticated strategy, leveraging the unique enzymatic profile of the tumor microenvironment for selective payload release. This guide provides an in-depth exploration of the discovery, rationale, and development of glucuronide-based ADC linkers for researchers, scientists, and drug development professionals.

The Rationale and Discovery of Glucuronide Linkers: Exploiting the Tumor Microenvironment

The genesis of glucuronide-based linkers stems from a critical challenge in ADC development: achieving a therapeutic window that is both wide and effective. Early ADC designs were often hampered by premature payload release in systemic circulation, leading to off-target toxicities and diminished efficacy.[][2][3] This underscored the need for linkers that remain exceptionally stable in the bloodstream yet undergo rapid cleavage upon reaching the tumor.

The solution lay in exploiting the biochemical landscape of the tumor itself. Researchers identified β-glucuronidase, a lysosomal enzyme, as an attractive target for selective linker cleavage.[][4][5] This enzyme is not only abundant within lysosomes but is also overexpressed in the necrotic and acidic regions of many solid tumors.[][][7] This dual localization—intracellular and intratumoral—provides a powerful mechanism for targeted drug release.

The core innovation was to incorporate a β-glucuronic acid moiety into the linker structure.[2][4] This hydrophilic sugar group is recognized and cleaved by β-glucuronidase, triggering a cascade that liberates the cytotoxic payload.[2][4] This enzymatic release mechanism offers a significant advantage over pH-sensitive linkers, such as hydrazones, which can be less stable in circulation.[][2]

Mechanism of Action: A Two-Step Payload Release

The cleavage of a glucuronide linker is a precisely orchestrated, two-step process that often involves a self-immolative spacer to ensure the release of an unmodified, fully active payload.[][8]

Step 1: Enzymatic Cleavage: Upon internalization of the ADC into a tumor cell or accumulation in the tumor interstitium, the β-glucuronide glycosidic bond is hydrolyzed by β-glucuronidase.[4][5]

Step 2: Self-Immolation and Payload Release: The removal of the glucuronic acid moiety triggers the spontaneous decomposition of the self-immolative spacer, typically a para-aminobenzyl carbamate (PABC) unit.[] This intramolecular electronic cascade results in the release of the free cytotoxic drug.

Caption: Mechanism of payload release from a glucuronide-based ADC.

Advantages of Glucuronide Linkers in ADC Development

The unique properties of glucuronide linkers confer several key advantages in the design and development of ADCs:

-

Enhanced Plasma Stability: The glycosidic bond of the glucuronide linker is highly stable in systemic circulation, minimizing premature drug release and associated off-target toxicity.[9][10][11] Studies have shown that glucuronide-linked ADCs can have exceptionally long plasma half-lives.[9][10][11]

-

Improved Hydrophilicity and Reduced Aggregation: The incorporation of the hydrophilic glucuronic acid sugar moiety can significantly improve the overall solubility of the ADC, particularly when conjugated with hydrophobic payloads.[2][4][5] This helps to mitigate the risk of aggregation, which can negatively impact the pharmacokinetics and efficacy of the ADC.[2][4][5]

-

Tumor-Specific Payload Release: By harnessing the elevated levels of β-glucuronidase in the tumor microenvironment and within tumor cells, these linkers facilitate targeted drug release, thereby enhancing the therapeutic index.[][][7]

-

Versatility with Various Payloads: Glucuronide linkers have been successfully conjugated to a range of potent cytotoxic agents, including auristatins (MMAE, MMAF), doxorubicin analogues, and psymberin, demonstrating their broad applicability.[5][9][10][11][12]

Chemical Synthesis and Conjugation: A Step-by-Step Protocol

The synthesis of a glucuronide linker-payload construct is a multi-step process that requires careful control of protecting groups and reaction conditions. The following is a representative, generalized protocol for the synthesis of a maleimide-functionalized glucuronide linker for conjugation to antibody thiols.

Experimental Protocol: Synthesis of a Maleimide-Glucuronide-PABC-Payload Construct

-

Protection of Glucuronic Acid: Commercially available glucuronic acid is first per-acetylated to protect the hydroxyl groups and the carboxylic acid is converted to a methyl ester.

-

Glycosylation: The protected glucuronic acid is then activated at the anomeric position (e.g., as a trichloroacetimidate) and coupled with the hydroxyl group of the PABC self-immolative spacer.

-

Payload Attachment: The other end of the PABC spacer is functionalized (e.g., with a p-nitrophenyl carbonate) to allow for carbamate linkage to an amine-containing cytotoxic payload.

-

Deprotection: The acetyl and methyl ester protecting groups on the glucuronic acid are removed under basic conditions (e.g., with lithium hydroxide).

-

Introduction of the Conjugation Handle: The carboxylic acid of the deprotected glucuronic acid is activated and coupled to a bifunctional entity containing a maleimide group for antibody conjugation.

-

Purification: Each step is followed by rigorous purification, typically using column chromatography or high-performance liquid chromatography (HPLC), to ensure the purity of the final linker-payload construct.

Preclinical Evaluation of Glucuronide-Based ADCs

The preclinical development of ADCs with glucuronide linkers involves a series of in vitro and in vivo studies to assess their stability, efficacy, and safety.[3][13][14][15]

Table 1: Key Preclinical Assays for Glucuronide-Based ADCs

| Assay | Purpose | Key Parameters Measured |

| In Vitro Plasma Stability | To assess the stability of the ADC in circulation and the potential for premature payload release. | Percentage of intact ADC over time, half-life in plasma. |

| In Vitro Cytotoxicity | To determine the potency and target-specificity of the ADC against cancer cell lines. | IC50 (half-maximal inhibitory concentration). |

| In Vivo Efficacy | To evaluate the anti-tumor activity of the ADC in animal models (e.g., xenografts). | Tumor growth inhibition, tumor regression, survival. |

| Pharmacokinetics (PK) | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC. | Half-life, clearance, area under the curve (AUC). |

| Tolerability/Toxicity | To determine the maximum tolerated dose (MTD) and assess potential off-target toxicities. | Body weight changes, clinical observations, histopathology. |

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of a glucuronide-based ADC.

Clinical Landscape and Future Directions

The robust preclinical data for glucuronide-based ADCs has translated into promising clinical candidates.[3][13][14] The favorable properties of this linker technology, including its stability and tumor-selective payload release, continue to make it an attractive platform for the development of next-generation ADCs.[16]

Future research in this area is likely to focus on:

-

Novel Self-Immolative Spacers: The development of new spacer chemistries to further modulate the rate of payload release and expand the range of compatible payloads.[8][12]

-

Combination Therapies: Investigating the synergistic effects of glucuronide-based ADCs with other anticancer agents, such as immune checkpoint inhibitors.

-

Expansion to New Payloads: Adapting the glucuronide linker technology for the delivery of novel classes of cytotoxic agents with different mechanisms of action.

Conclusion

Glucuronide-based linkers represent a significant advancement in the field of antibody-drug conjugates. Their intelligent design, which leverages the enzymatic machinery of the tumor microenvironment, provides a powerful tool for achieving highly selective and effective cancer therapy. The continued exploration and refinement of this technology hold great promise for the development of safer and more potent ADCs for a wide range of malignancies.

References

-

Jeffrey, S. C., et al. (2006). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. Bioconjugate Chemistry, 17(3), 831-840. [Link]

-

Creative Biolabs. (n.d.). β-Glucuronide Linker Synthesis Service. Retrieved from [Link]

-

Li, et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

-

Jeffrey, S. C., et al. (2006). Development and Properties of β-Glucuronide Linkers for Monoclonal Antibody−Drug Conjugates. Bioconjugate Chemistry, 17(3), 831-840. [Link]

-

SigutLabs. (2025). β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release. Retrieved from [Link]

-

Creative Biolabs. (n.d.). β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability. Retrieved from [Link]

-

Jeffrey, S. C., et al. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. ACS Medicinal Chemistry Letters, 1(5), 277-280. [Link]

-

Semantic Scholar. (n.d.). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Properties of β-Glucuronide Linkers for Monoclonal Antibody−Drug Conjugates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. Retrieved from [Link]

-

Shefet-Carasso, L., & Beck, A. (2021). Advances and Limitations of Antibody Drug Conjugates for Cancer. Cancers, 13(11), 2795. [Link]

-

Wang, et al. (2023). Technical, preclinical, and clinical developments of Fc-glycan-specific antibody–drug conjugates. RSC Medicinal Chemistry, 14(10), 1848-1865. [Link]

-

Sci-Hub. (n.d.). Development and Properties of β-Glucuronide Linkers for Monoclonal Antibody−Drug Conjugates. Retrieved from [Link]

-

AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

Walsh, S. J., & Bargh, J. D. (2017). Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends. Drug Development Research, 78(6), 255-272. [Link]

-

Semantic Scholar. (n.d.). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. Retrieved from [Link]

-

Carbone, C., et al. (2022). Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences. Journal of Experimental & Clinical Cancer Research, 41(1), 1-21. [Link]

-

ResearchGate. (n.d.). The structure of PSAR-b-glucuronidase cleavable linker-containing ADCs. Retrieved from [Link]

-

Wang, et al. (2023). Technical, preclinical, and clinical developments of Fc-glycan-specific antibody–drug conjugates. RSC Medicinal Chemistry, 14(10), 1848-1865. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 9. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 12. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. | Semantic Scholar [semanticscholar.org]

- 13. Technical, preclinical, and clinical developments of Fc-glycan-specific antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Technical, preclinical, and clinical developments of Fc-glycan-specific antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Principles of Cleavable Linkers in Drug Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic window of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the sophisticated interplay between antibody, payload, and the linking moiety.[1][2] Cleavable linkers represent a cornerstone of modern ADC design, engineered to remain stable in systemic circulation and execute a controlled release of the cytotoxic payload within the target tumor microenvironment.[2][3][4][5] This guide provides an in-depth exploration of the core theoretical principles governing cleavable linker technology. We will dissect the primary cleavage mechanisms—chemical, enzymatic, and externally triggered—and elucidate the causality behind design choices. Furthermore, this document details validated experimental protocols for assessing linker stability and efficacy, grounding theoretical knowledge in practical, field-proven methodologies.

The Imperative for Controlled Release: The Role of the Linker

An Antibody-Drug Conjugate (ADC) is a tripartite construct: a monoclonal antibody (mAb) for targeting, a potent cytotoxic agent (payload), and a chemical linker that covalently connects them.[1][6][7] The linker is far from a passive component; it is a critical determinant of an ADC's overall success, profoundly influencing its pharmacokinetics, therapeutic index, and safety profile.[1][2]

The fundamental challenge is to maintain a stable connection in the bloodstream (pH ≈ 7.4) to prevent premature payload release, which can lead to systemic toxicity and diminish efficacy.[2][5] Conversely, upon reaching the target site, the linker must be efficiently cleaved to liberate the payload.[2] Cleavable linkers are designed to exploit the unique physiological or biochemical differences between systemic circulation and the tumor microenvironment or intracellular compartments.[5][8] This targeted release mechanism is what distinguishes the majority of clinically successful ADCs.[2][3][4][9]

A Mechanistic Classification of Cleavable Linkers

Cleavable linkers are broadly categorized based on the stimulus that triggers payload release. Understanding these triggers is fundamental to selecting or designing a linker for a specific therapeutic application.

Caption: Hierarchical classification of cleavable linkers based on cleavage stimulus.

Chemically-Cleavable Linkers: Exploiting the Tumor Milieu

These linkers respond to the distinct chemical environments of tumors and intracellular compartments.

-

pH-Sensitive Linkers: This class leverages the pH gradient between the blood (pH 7.4) and the more acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][][12]

-

Mechanism (Hydrazones): Hydrazone bonds are susceptible to acid-catalyzed hydrolysis.[10][12][13] In the neutral pH of the bloodstream, they exhibit sufficient stability. However, upon ADC internalization into the acidic endo-lysosomal pathway, the hydrazone linkage is cleaved, releasing the payload.[][14] Mylotarg® (gemtuzumab ozogamicin) was a pioneering ADC that utilized a hydrazone linker.[10][12][15]

-

Causality: The choice of a hydrazone linker is predicated on the target biology involving receptor-mediated endocytosis. Its primary limitation can be insufficient plasma stability, leading to some degree of premature drug release.[9][15] Modern designs focus on tuning hydrolysis rates through structural modifications to enhance stability at pH 7.4.[9][16]

-

Caption: Workflow of pH-sensitive hydrazone linker cleavage upon internalization.

-

Redox-Sensitive Linkers: This strategy exploits the significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar) and the intracellular cytosol (millimolar).

-

Mechanism (Disulfides): Disulfide bonds are stable in the oxidizing environment of the bloodstream but are readily reduced and cleaved by the high concentration of intracellular GSH.[1][8][13]

-

Causality: The release kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond, thereby fine-tuning their stability and cleavage rate.[13] This approach offers a robust intracellular release mechanism that is not strictly dependent on lysosomal trafficking.

-

Enzymatically-Cleavable Linkers: Leveraging Biological Machinery

This is arguably the most successful class of cleavable linkers, utilizing enzymes that are overexpressed in tumor cells or their lysosomes.[10][12]

-

Peptide-Based Linkers: These linkers incorporate short peptide sequences that are substrates for specific proteases, such as Cathepsin B, which is highly active within the lysosome and can be overexpressed in various cancers.[8][10][15]

-

Mechanism (Valine-Citrulline): The dipeptide valine-citrulline (Val-Cit or "vc") is the most prominent example.[8] It is remarkably stable in circulation but is efficiently cleaved by lysosomal cathepsins following ADC internalization.[8][17] This cleavage often occurs upstream of a self-immolative spacer, like p-aminobenzyl carbamate (PABC), which then rapidly decomposes to release the unmodified payload.[10][18]

-

Causality: The success of the Val-Cit linker lies in its exceptional plasma stability combined with efficient and specific cleavage by a lysosomal protease.[17] This ensures that the potent payload is released only after the ADC is safely inside the target cell.[6] This technology is utilized in highly successful ADCs like Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[18][19][20]

-

Caption: Mechanism of protease-cleavable Val-Cit-PABC linkers.

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and also enriched in the microenvironment of some solid tumors.[15] This dual location offers the potential for both intracellular and extracellular payload release at the tumor site.

Externally-Triggered Linkers: Spatiotemporal Control

-

Photocleavable Linkers: These linkers incorporate photo-responsive moieties, such as an o-nitrobenzyl (ONB) group, that remain stable until irradiated with light of a specific wavelength (typically UV or near-IR).[21][22][23]

-

Mechanism: Upon light exposure, the linker undergoes a photochemical reaction that leads to its cleavage and subsequent payload release.[21][23][24]

-

Causality: The primary advantage is precise spatiotemporal control over drug release, allowing for activation only at the desired site (e.g., a tumor mass accessible to light).[23] Challenges include limited tissue penetration of light and the potential for phototoxicity.[22][23]

-

Design and Selection: A Multi-Parameter Optimization

The choice of a cleavable linker is not a one-size-fits-all decision. It requires a holistic evaluation of the ADC's components and intended application.